7-Chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. Quinazolines are a class of heterocyclic compounds with a wide range of biological activities and have been extensively studied for their potential use in various therapeutic areas. [] This particular derivative has been investigated for its potential as an antimicrobial agent. []
The compound is classified as a quinazoline derivative, specifically featuring a chloro substituent at the 7-position and a methoxyphenylmethyl group at the nitrogen atom. This structural arrangement contributes to its unique biological activity and makes it a subject of interest in drug development.
The synthesis of 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine typically involves several key steps:
The molecular structure of 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine can be described as follows:
The structural features contribute significantly to its biological activity, particularly in terms of enzyme interaction and cellular uptake .
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine can participate in various chemical reactions:
The mechanism of action for 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine primarily involves its interaction with specific enzymes and pathways within cells:
The physical and chemical properties of 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine include:
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine has several scientific applications:
The 4-aminoquinazoline core represents a privileged chemotype in drug discovery, characterized by a bicyclic system featuring a benzene ring fused to a pyrimidine bearing an exocyclic amine at the C4 position. This scaffold demonstrates remarkable versatility in interacting with biological targets, particularly protein kinases, due to its ability to:
Table 1: Biologically Active 4-Aminoquinazoline Derivatives
Compound | Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR tyrosine kinase | Non-small cell lung cancer | 3-Chloro-4-fluoroaniline at C4 |
7-Chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | Aurora A kinase | Anticancer (investigational) | 7-Chloro substitution, ortho-methoxybenzyl |
Compound 6 [3] | Selective Aurora A kinase | Triple-negative breast cancer | Quinazolin-4-amine core with aryl substituents |
Recent studies further highlight 6-arylquinazolin-4-amines as potent inhibitors of Clk4 and Dyrk1A kinases—targets implicated in aberrant RNA splicing in neurological disorders and cancer. Pharmacophore models reveal that hydrophobic substituents at C6 and hydrogen-bond acceptors at C2 significantly enhance inhibitory potency [4].
7-Chloro substituent:
N-Benzyl modifications:
Table 2: Impact of Substituents on Quinazolin-4-amine Bioactivity
Position | Substituent | Key Effects | Example Compound |
---|---|---|---|
C7 | Chloro | - Enhanced kinase selectivity- Improved metabolic stability | 7-Chloro-N-(2-chlorobenzyl)quinazolin-4-amine [6] |
N4 | 2-Methoxybenzyl | - Hydrogen bonding with gatekeeper residues- Optimal hydrophobic occupancy | Target compound [1] |
C6/C7 | Dimethoxy | - Increased polarity for solubility- Reduced potency (steric clash) | 2-Chloro-6,7-dimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine [7] |
This compound (CAS 477861-94-2; MW 299.76 g/mol; C₁₆H₁₄ClN₃O) exemplifies strategic molecular design:
Interactive Table 3: Molecular Properties and Binding Features
Property | Value | Biological Relevance |
---|---|---|
Molecular formula | C₁₆H₁₄ClN₃O | Balanced hydrophobicity (cLogP 3.2) for membrane permeability |
Hydrogen bond acceptors | 5 (3 N, 2 O) | Critical for hinge region interactions in kinases |
Rotatable bonds | 4 | Enables conformational adaptation to distinct kinase pockets |
Aromatic rings | 3 (quinazoline + phenyl) | Facilitates π-stacking in hydrophobic clefts |
Ortho-methoxy group | Electrophilic oxygen | Forms water-mediated H-bonds with catalytic lysine; sterically blocks meta-substitutions |
The scaffold's "privileged" status stems from its demonstrated efficacy across multiple target classes—validated in biochemical assays, cellular models (e.g., TNBC proliferation inhibition [3]), and x-ray crystallography studies confirming salt bridge disruptions in Aurora B versus Aurora A [3]. Its synthetic accessibility from isatoic anhydride or anthranilamide precursors further enables rapid analog exploration [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6